![molecular formula C15H16N4O3 B5726666 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726666.png)
7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
Scientific Research Applications
Antioxidant Activity
This compound exhibits significant antioxidant properties due to its structural components. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. The methoxybenzyl group, in particular, may contribute to the scavenging of free radicals, enhancing the compound’s antioxidant capabilities. This application is vital in the development of nutritional supplements and functional foods aimed at promoting health and preventing diseases associated with oxidative stress .
Antimicrobial Properties
The antimicrobial potential of this compound is another area of interest. Its structure suggests that it could be effective against a range of microbial pathogens. Research into similar compounds has shown efficacy against bacteria, fungi, and viruses, indicating that this compound could be developed into treatments for infections, especially where resistance to existing antimicrobials is a concern .
Cancer Research
The compound’s potential in cancer research is significant. Its ability to induce cytotoxicity selectively in cancer cells, while sparing healthy cells, makes it a candidate for developing new chemotherapeutic agents. Studies have shown that related compounds can induce apoptosis in cancer cells, suggesting that this compound could be used in targeted cancer therapies .
Mechanism of Action
Target of Action
The primary target of 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a cell-surface receptor for fibroblast growth factors and plays an essential role in the regulation of embryonic development, cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with its target, FGFR1, and inhibits its activity . This interaction leads to the modulation of several signaling cascades, including the activation of RAS, MAPK1/ERK2, MAPK3/ERK1, and the MAP kinase signaling pathway, as well as the AKT1 signaling pathway . It also promotes the phosphorylation of SHC1, STAT1, and PTPN11/SHP2 .
Biochemical Pathways
The compound affects the FGFR1 signaling pathway, which in turn modulates several downstream effects. The activation of PLCG1 leads to the production of the cellular signaling molecules diacylglycerol and inositol 1,4,5-trisphosphate . The compound’s action on FGFR1 also influences the release of neurotransmitters .
Pharmacokinetics
The pharmacokinetics of 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are characterized by a slow absorption and elimination rate . The compound shows a double peak in the plasma concentration-time curve, indicating a complex absorption and distribution process . The highest distribution of the compound after absorption was found in the stomach, followed by the lung .
Result of Action
The compound’s action results in the modulation of the release of neurotransmitters . This can lead to various molecular and cellular effects, potentially providing analgesic, anti-inflammatory, or neuroprotective effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-17-13-12(14(20)18(2)15(17)21)19(9-16-13)8-10-5-4-6-11(7-10)22-3/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFUYIIMGLLNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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